3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
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Overview
Description
3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNS·HCl It is a derivative of thienopyridine, characterized by the presence of a bromine atom at the 3-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride typically involves the bromination of thieno[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothienopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by modulating enzyme activity or receptor interactions. The bromine atom and thienopyridine core play crucial roles in binding to molecular targets, influencing biological pathways such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
- 3-iodo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
- 4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
Uniqueness
3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
2089319-50-4 |
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Molecular Formula |
C7H9BrClNS |
Molecular Weight |
254.58 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrNS.ClH/c8-6-4-10-7-1-2-9-3-5(6)7;/h4,9H,1-3H2;1H |
InChI Key |
JPIVPULQKDHNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1SC=C2Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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